molecular formula C15H16ClNO2 B14461655 1,4-Naphthoquinone, 3-chloro-2-isopentylamino- CAS No. 73816-84-9

1,4-Naphthoquinone, 3-chloro-2-isopentylamino-

Cat. No.: B14461655
CAS No.: 73816-84-9
M. Wt: 277.74 g/mol
InChI Key: MSFVNXVDTMJAMH-UHFFFAOYSA-N
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Description

1,4-Naphthoquinone, 3-chloro-2-isopentylamino- is a derivative of 1,4-naphthoquinone, a compound known for its diverse biological activities. This specific derivative has a chlorine atom at the 3-position and an isopentylamino group at the 2-position, which imparts unique chemical and biological properties to the molecule .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Naphthoquinone, 3-chloro-2-isopentylamino- typically involves the reaction of 2,3-dichloro-1,4-naphthoquinone with isoamylamine. The reaction is carried out in an anhydrous environment with magnetic stirring at 0°C. The mixture is then concentrated and extracted to obtain the desired product .

Industrial Production Methods

Industrial production of 1,4-Naphthoquinone, 3-chloro-2-isopentylamino- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

1,4-Naphthoquinone, 3-chloro-2-isopentylamino- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various hydroquinone and substituted quinone derivatives, which have significant biological and chemical properties .

Scientific Research Applications

1,4-Naphthoquinone, 3-chloro-2-isopentylamino- has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules.

    Biology: Studied for its potential antimicrobial and anticancer properties.

    Medicine: Investigated for its role in treating neurodegenerative diseases and as an anti-inflammatory agent.

    Industry: Utilized in the production of dyes and pigments

Mechanism of Action

The mechanism of action of 1,4-Naphthoquinone, 3-chloro-2-isopentylamino- involves its ability to act as an oxidizing agent. It can form covalent bonds with nucleophilic agents, interacting with thiol groups of proteins and other nucleophilic amino acid groups. This interaction can lead to the inhibition of various enzymes and pathways, contributing to its biological activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,4-Naphthoquinone, 3-chloro-2-isopentylamino- is unique due to the presence of the isopentylamino group, which enhances its biological activity and specificity compared to other similar compounds. This structural modification allows for more targeted interactions with biological molecules, making it a valuable compound in scientific research .

Properties

CAS No.

73816-84-9

Molecular Formula

C15H16ClNO2

Molecular Weight

277.74 g/mol

IUPAC Name

2-chloro-3-(3-methylbutylamino)naphthalene-1,4-dione

InChI

InChI=1S/C15H16ClNO2/c1-9(2)7-8-17-13-12(16)14(18)10-5-3-4-6-11(10)15(13)19/h3-6,9,17H,7-8H2,1-2H3

InChI Key

MSFVNXVDTMJAMH-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCNC1=C(C(=O)C2=CC=CC=C2C1=O)Cl

Origin of Product

United States

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